molecular formula C17H16ClN3O3S B11049320 9-chloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one

9-chloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one

Cat. No.: B11049320
M. Wt: 377.8 g/mol
InChI Key: CECJOIUCBURSFM-UHFFFAOYSA-N
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Description

9-chloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one is a heterocyclic compound that contains a pyrido[1,2-a]quinazoline core structure. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the piperidin-1-ylsulfonyl group and the chloro substituent on the quinazoline ring contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 9-chloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrido[1,2-a]quinazoline core: This can be achieved through cyclocondensation reactions involving 2-aminopyridine derivatives and appropriate carbonyl compounds.

    Introduction of the chloro substituent: Chlorination reactions using reagents such as thionyl chloride or phosphorus oxychloride can be employed to introduce the chloro group at the desired position.

    Attachment of the piperidin-1-ylsulfonyl group: This step involves the reaction of the intermediate compound with piperidine and a sulfonylating agent such as sulfonyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

9-chloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or thiol group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group and formation of the corresponding amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.

Scientific Research Applications

9-chloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.

    Biological Studies: It is used as a tool compound to study the role of sulfonyl-containing heterocycles in biological systems, including their interactions with proteins and nucleic acids.

    Pharmacology: The compound is evaluated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

    Industrial Applications: It is explored for its potential use as a precursor in the synthesis of more complex molecules with desired biological activities.

Mechanism of Action

The mechanism of action of 9-chloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor of certain kinases or enzymes involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation, apoptosis, and differentiation. The presence of the sulfonyl group enhances its binding affinity to the target proteins, contributing to its biological activity.

Comparison with Similar Compounds

Similar compounds to 9-chloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one include other sulfonyl-containing heterocycles, such as:

    8-(morpholin-4-ylsulfonyl)pyrido[1,2-a]quinazolin-6-one: This compound has a morpholine group instead of a piperidine group, leading to differences in its chemical and biological properties.

    8-(piperidin-1-ylsulfonyl)quinoline: This compound lacks the quinazoline ring, resulting in distinct reactivity and biological activity.

    9-chloro-8-(piperidin-1-ylsulfonyl)quinazoline: This compound lacks the pyridine ring, affecting its overall structure and function.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical reactivity and potential biological applications.

Properties

Molecular Formula

C17H16ClN3O3S

Molecular Weight

377.8 g/mol

IUPAC Name

9-chloro-8-piperidin-1-ylsulfonylpyrido[1,2-a]quinazolin-6-one

InChI

InChI=1S/C17H16ClN3O3S/c18-13-11-14-12(17(22)19-16-6-2-5-9-21(14)16)10-15(13)25(23,24)20-7-3-1-4-8-20/h2,5-6,9-11H,1,3-4,7-8H2

InChI Key

CECJOIUCBURSFM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=C3C(=C2)C(=O)N=C4N3C=CC=C4)Cl

Origin of Product

United States

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